

# Chiral Morphinones: A Privileged Scaffold for Modern Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-6-(Hydroxymethyl)morpholin-3-one

**Cat. No.:** B3030564

[Get Quote](#)

A Technical Guide for Drug Discovery Professionals

## Preamble: The Strategic Imperative of Chirality in the Morphinone Core

In the landscape of medicinal chemistry, the morpholine ring is a well-established pharmacophore, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.<sup>[1]</sup> The introduction of a ketone functional group to form the morphinone core, combined with the precise installation of stereocenters, elevates this scaffold from a mere structural component to a powerful tool for designing highly selective and potent therapeutic agents.<sup>[2]</sup> The three-dimensional arrangement of substituents on the chiral morphinone ring is not a trivial consideration; it is a critical determinant of biological activity, dictating the molecule's interaction with chiral biological targets like enzymes and receptors.<sup>[3]</sup> Enantiomers of the same compound can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles.<sup>[4]</sup> This guide, intended for researchers and drug development scientists, delves into the synthesis, mechanisms, and therapeutic potential of chiral morphinones, providing both foundational knowledge and actionable protocols to leverage this privileged scaffold in modern drug discovery.

## Section 1: Enantioselective Synthesis of the Morphinone Scaffold

The rational design of chiral morpholinone-based therapeutics is contingent upon robust and efficient methods for their asymmetric synthesis. The causality behind choosing a synthetic route often involves a trade-off between atom economy, stereocontrol, and substrate scope. Early methods often relied on chiral pool starting materials, but recent advances in catalysis have provided more versatile and elegant solutions.

## Catalytic Asymmetric Rearrangement: The Aza-Benzilic Ester Approach

A powerful strategy for constructing C3-substituted chiral morpholinones involves a chiral phosphoric acid-catalyzed enantioselective reaction of aryl/alkylglyoxals with 2-(aryl amino)ethan-1-ols.<sup>[2]</sup> This method is noteworthy for its ability to construct sterically hindered aza-quaternary centers with high enantioselectivity.

**Mechanism Rationale:** The reaction proceeds through a domino [4+2] heteroannulation, forming a cyclic  $\alpha$ -iminium hemiacetal intermediate. This is followed by a stereochemically defined 1,2-aryl/alkyl shift—an asymmetric aza-benzilic ester rearrangement—to yield the final morpholinone product. The chiral phosphoric acid catalyst orchestrates the enantioselectivity by creating a chiral environment around the key intermediates.<sup>[1][2]</sup>

**Workflow: Asymmetric Aza-Benzilic Ester Rearrangement**

[Click to download full resolution via product page](#)

Caption: Workflow for enantioselective morpholinone synthesis.

## Detailed Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a C3-Substituted Morpholinone

This protocol is adapted from the methodology described by Zhu and colleagues.[\[2\]](#)

### Materials:

- Aryl/Alkylglyoxal (1.0 eq)

- 2-(Arylamino)ethan-1-ol (1.2 eq)
- Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
- Anhydrous Toluene (0.1 M)
- 4 Å Molecular Sieves

**Procedure:**

- To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 2-(arylamino)ethan-1-ol, aryl/alkylglyoxal, chiral phosphoric acid catalyst, and 4 Å molecular sieves.
- Add anhydrous toluene via syringe.
- Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantioenriched morpholinone.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

**Self-Validation:** The success of this protocol is validated by achieving high yield and high enantiomeric excess, confirmed by standard analytical techniques (NMR for structure, chiral HPLC for ee). The consistency of results across different substrates demonstrates the robustness of the catalytic system.

## Section 2: Application in Oncology - Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.<sup>[5]</sup> Chiral morpholinones have emerged as key components of potent and selective PI3K/mTOR inhibitors.

## Mechanism of Action: How Chiral Morpholinones Confer Selectivity

The morpholine moiety in PI3K/mTOR inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.<sup>[5]</sup> By installing chiral centers on the morpholine ring or its substituents, it is possible to exploit subtle differences in the topographies of the ATP-binding pockets of different kinase isoforms.

For instance, studies on pyrazolopyrimidine inhibitors revealed that replacing a simple morpholine with a chiral, bridged morpholine derivative dramatically enhanced selectivity for mTOR over PI3K $\alpha$ .<sup>[6]</sup> Molecular modeling suggests this profound selectivity arises from a single amino acid difference: a leucine in mTOR (Leu961) versus a phenylalanine in PI3K $\alpha$  creates a deeper pocket in mTOR that can better accommodate the steric bulk of the bridged morpholine, while the larger phenylalanine residue in PI3K $\alpha$  causes a steric clash.<sup>[6][7]</sup> This demonstrates how chirality can be used to achieve exquisite selectivity between closely related enzyme isoforms.

### PI3K/Akt/mTOR Signaling Pathway and Inhibitor Action

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholinone-based drugs.

## Quantitative Data: Enantiomeric Differentiation in Kinase Inhibition

The importance of stereochemistry is quantitatively evident in the inhibitory activities of chiral morpholinone derivatives. Different enantiomers can display orders-of-magnitude differences in potency and selectivity.

| Compound Class          | Enantiomer   | Target        | IC <sub>50</sub> (nM) | Selectivity (vs. PI3K $\alpha$ ) | Reference |
|-------------------------|--------------|---------------|-----------------------|----------------------------------|-----------|
| Pyrazolopyrimidine      | Enantiomer A | mTOR          | ~0.1-100              | ~32-26,000 fold                  | [6][7]    |
| Pyrazolopyrimidine      | Enantiomer B | mTOR          | >1000                 | Lower                            | [6][7]    |
| Thieno[3,2-d]pyrimidine | 15e          | PI3K $\alpha$ | 2.0                   | Selective                        | [8]       |
| ZSTK474 Analogue        | 6a           | PI3K $\alpha$ | 9.9                   | Potent                           | [9]       |
| ZSTK474 Analogue        | 6b           | PI3K $\alpha$ | 3.7                   | Potent                           | [9]       |

## Section 3: Application in Neuroscience - Modulating Neurotransmitter Reuptake

Chiral morpholines are integral to several drugs targeting the central nervous system (CNS). The antidepressant Reboxetine serves as an excellent case study, illustrating how specific stereoisomers are responsible for the desired therapeutic effect.

### Case Study: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used to treat major depressive disorder.[10] It has two chiral centers, leading to four possible stereoisomers. However, it is clinically administered as a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers.[11][12]

### Stereochemistry and Activity:

- Structure: The core structure is a morpholine ring with two chiral centers, at C2 of the morpholine ring and the benzylic carbon attached to it.[10]
- Pharmacological Activity: The (S,S)-enantiomer exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[13] The (R,R)-enantiomer is significantly less active. This highlights that the therapeutic effect of the racemate is primarily driven by one enantiomer. The decision to market a racemate versus a single enantiomer is often based on a complex interplay of clinical efficacy, safety profile, and the cost of chiral separation or synthesis.[14]

Synthesis of (S,S)-Reboxetine: An efficient asymmetric synthesis has been developed starting from commercially available (S)-3-amino-1,2-propanediol. The key steps involve first constructing the chiral morpholinone intermediate, which is then reduced and further elaborated to introduce the aryloxy and phenyl groups, ensuring full control over the stereochemistry.[13]

## Section 4: Application in Infectious Diseases

The morpholinone scaffold is a key feature in combating both bacterial and fungal pathogens. Its presence in approved drugs and advanced clinical candidates underscores its versatility.

### Antibacterial Agents: The Linezolid Archetype

Linezolid, the first clinically approved oxazolidinone antibiotic, is highly effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[15] While technically an oxazolidinone, its structure features a morpholine ring attached to the core phenyl-oxazolidinone. Linezolid works by inhibiting the formation of the 70S initiation complex in bacterial protein synthesis, a unique mechanism that avoids cross-resistance with other antibiotic classes.[15]

The development of Linezolid involved extensive structure-activity relationship (SAR) studies, where the morpholino analogue emerged as the clinical candidate due to a superior pharmacokinetic profile compared to other derivatives.[15] Current research focuses on creating novel Linezolid analogues, sometimes replacing or modifying the morpholine ring to enhance activity or overcome resistance.[16][17]

## Antifungal Agents: Fenpropimorph and Ergosterol Biosynthesis

Fenpropimorph is a chiral morpholine fungicide used extensively in agriculture.[\[18\]](#) It is typically used as a racemic mixture.[\[19\]](#)

Mechanism of Action: Fenpropimorph disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis.[\[18\]](#) Its primary targets are two enzymes late in the pathway:

- Sterol  $\Delta$ 14-reductase (ERG24)[\[20\]](#)
- Sterol  $\Delta$ 8  $\rightarrow$   $\Delta$ 7-isomerase (ERG2)[\[20\]](#)

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterols, which compromises membrane integrity and arrests fungal growth.[\[18\]](#)[\[20\]](#) Studies on analogues have shown that the antifungal toxicity is highly influenced by the lipophilicity of the molecule.[\[21\]](#)

## Section 5: Protocols for Biological Evaluation

Assessing the therapeutic potential of newly synthesized chiral morpholinones requires robust and reproducible biological assays. For kinase inhibitors, a primary biochemical assay is crucial for determining potency (e.g.,  $IC_{50}$ ).

### Protocol: In Vitro Kinase Inhibition Assay (PI3K $\alpha$ )

This is a generalized protocol for determining the  $IC_{50}$  value of a test compound against a specific kinase isoform.

Materials:

- Recombinant human PI3K $\alpha$  enzyme
- Test compounds (chiral morpholinones) dissolved in DMSO
- Kinase substrate (e.g., PIP<sub>2</sub>)
- ATP (at or near  $K_m$  concentration)

- Kinase buffer (e.g., HEPES, MgCl<sub>2</sub>, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF®, or similar technology to measure product formation or ATP depletion)
- 384-well assay plates

#### Experimental Workflow: Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro kinase inhibition assay.

**Procedure:**

- Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
- Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Enzyme/Substrate Addition: Prepare a master mix of PI3K $\alpha$  enzyme and PIP<sub>2</sub> substrate in kinase buffer. Add this mix to all wells.
- Pre-incubation: Gently mix the plate and incubate at room temperature for ~15 minutes to allow the compound to bind to the enzyme.
- Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.
- Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ATP consumption).
- Signal Reading: After the appropriate incubation time for signal development, read the plate on a suitable plate reader (e.g., luminometer).
- Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data using a four-parameter logistic model to determine the IC<sub>50</sub> value.

**Trustworthiness of Protocol:** This protocol incorporates standard controls (no inhibitor, no enzyme) to establish the assay window and ensure that observed effects are due to specific enzyme inhibition. The use of validated commercial detection reagents provides a robust and reproducible readout.

## Conclusion and Future Directions

Chiral morpholinones represent a scaffold of enduring value and significant future potential in drug discovery. Their utility is demonstrated across diverse therapeutic areas, from oncology to

neuroscience and infectious diseases. The key to unlocking their full potential lies in the continued development of novel asymmetric synthetic methodologies that provide access to a wider range of structurally complex and diverse derivatives. As our understanding of structural biology and target engagement deepens, the ability to rationally design specific stereoisomers will be paramount. Future work will likely focus on integrating chiral morpholinone cores into multi-target drugs and exploring their application in emerging therapeutic modalities, solidifying their status as a truly privileged structure in medicinal chemistry.

## References

- Venable, J. D., et al. (2010). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. *Journal of Medicinal Chemistry*, 53(1), 278-290. [\[Link\]](#)
- ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. [\[Link\]](#)
- ResearchGate. (n.d.).
- MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. *Molecules*, 29(19), 4583. [\[Link\]](#)
- PubChem. (n.d.). Reboxetine.
- ResearchGate. (n.d.). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. [\[Link\]](#)
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. *The Journal of Organic Chemistry*, 83(17), 10487–10500. [\[Link\]](#)
- ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [\[Link\]](#)
- ResearchGate. (n.d.). Stereoisomers of reboxetine. [\[Link\]](#)
- Wikipedia. (n.d.). Reboxetine. [\[Link\]](#)
- ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [\[Link\]](#)
- Lanza, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. *The Journal of Organic Chemistry*, 88(5), 2999–3010. [\[Link\]](#)
- Fisera, L., et al. (1998). Influence of new fenpropimorph fungicides on the growth and sterol composition in *Saccharomyces cerevisiae*: relationship between structure and activity. *Journal of Pharmacy and Pharmacology*, 50(5), 557-561. [\[Link\]](#)
- Charette, A. B., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. *Organic Letters*, 7(8), 1533–1535. [\[Link\]](#)

- Marcireau, C., Guilloton, M., & Karst, F. (1990). In vivo effects of fenpropimorph on the yeast *Saccharomyces cerevisiae* and determination of the molecular basis of the antifungal property. *Antimicrobial Agents and Chemotherapy*, 34(6), 989–993. [\[Link\]](#)
- Wikipedia. (n.d.). Fenpropimorph. [\[Link\]](#)
- AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. [\[Link\]](#)
- Friestad, G. K., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. *Organic Letters*, 14(10), 2532–2535. [\[Link\]](#)
- Barattini, D. F., et al. (2010). New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. *Bioorganic & Medicinal Chemistry Letters*, 20(22), 6549–6552. [\[Link\]](#)
- Deshpande, P. P., et al. (2009). Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones. *Bioorganic & Medicinal Chemistry*, 17(13), 4647-4663. [\[Link\]](#)
- Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. *Journal of the American Chemical Society*, 143(19), 7320–7325. [\[Link\]](#)
- Brickner, S. J. (2003). The discovery of linezolid, the first oxazolidinone antibacterial agent. *Current Topics in Medicinal Chemistry*, 3(10), 1105-1115. [\[Link\]](#)
- ResearchGate. (n.d.). Discovery of the antibacterial drug Linezolid and its synthetic technology research. [\[Link\]](#)
- ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn- $\alpha$ -methyl- $\beta$ -hydroxycarboxamide (2). [\[Link\]](#)
- ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [\[Link\]](#)
- Kumar, A., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. *ACS Medicinal Chemistry Letters*, 7(10), 914–919. [\[Link\]](#)
- MDPI. (2021).
- Jian, W., et al. (2014). Bioanalysis of chiral compounds during drug development using a tiered approach. *Bioanalysis*, 6(5), 629-639. [\[Link\]](#)
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [\[Link\]](#)
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [\[Link\]](#)
- Kumar, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. *Bioorganic Chemistry*, 159, 107567. [\[Link\]](#)

- Stankiewicz, M., & Szewczyk, M. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. *Molecules*, 28(6), 2636. [\[Link\]](#)
- MDPI. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. *Molecules*, 25(23), 5573. [\[Link\]](#)
- Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. *Secrets of Science*. [\[Link\]](#)
- Tan, M. L., et al. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Ashour, H. M., & El-Kassas, H. Y. (2020). Structure-activity relationship of anticancer drug candidate quinones. *Future Journal of Pharmaceutical Sciences*, 6(1), 1-13. [\[Link\]](#)
- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. *Scientific Reports*, 13(1), 10427. [\[Link\]](#)
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. *Bioorganic & Medicinal Chemistry*, 14(20), 6847-6858. [\[Link\]](#)
- ResearchGate. (n.d.). Chirality Descriptors for Structure-Activity Relationship Modeling of Bioactive Molecules. [\[Link\]](#)
- MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. *Molecules*, 28(13), 5183. [\[Link\]](#)
- ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [\[Link\]](#)
- Singh, S., et al. (2021). Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders. *Molecules*, 26(21), 6456. [\[Link\]](#)
- MDPI. (2021). Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders. *Molecules*, 26(21), 6456. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 2. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of Anticancer Natural Products: Chiral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]
- 11. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reboxetine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. [iris.unipa.it]
- 17. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates | MDPI [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 20. In vivo effects of fenpropimorph on the yeast *Saccharomyces cerevisiae* and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Influence of new fenpropimorph fungicides on the growth and sterol composition in *Saccharomyces cerevisiae*: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chiral Morpholinones: A Privileged Scaffold for Modern Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030564#potential-therapeutic-applications-of-chiral-morpholinones]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)